BG45

Vue d'ensemble

Description

BG45 est un puissant inhibiteur de la histone désacétylase 3, une histone désacétylase de classe I. Il a montré un potentiel significatif dans le ciblage des cellules de myélome multiple et l'induction de l'apoptose dépendante des caspases . Le composé est connu pour sa sélectivité envers la histone désacétylase 3 par rapport aux autres histone désacétylases, ce qui en fait un outil précieux dans la recherche et le traitement du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de BG45 implique la réaction du 2-aminophénylpyrazine-2-carboxamide avec des réactifs appropriés dans des conditions contrôlées . La réaction nécessite généralement l'utilisation de solvants tels que le diméthylsulfoxyde et de catalyseurs spécifiques pour obtenir le produit souhaité. Le processus implique plusieurs étapes, y compris la formation de composés intermédiaires, qui sont ensuite purifiés et convertis en this compound .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de solvants et de catalyseurs de qualité industrielle pour garantir un rendement et une pureté élevés. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité de la synthèse .

Analyse Des Réactions Chimiques

Types de réactions

BG45 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits.

Substitution : This compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogènes et les agents alkylants sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui conservent la structure de base mais ont des groupes fonctionnels différents attachés .

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement du myélome multiple et d'autres cancers.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les histone désacétylases.

Mécanisme d'action

This compound exerce ses effets en inhibant la histone désacétylase 3, ce qui conduit à l'accumulation d'histones acétylées. Cela entraîne des changements dans l'expression des gènes, ce qui peut induire l'apoptose dans les cellules cancéreuses. Le composé cible sélectivement les cellules de myélome multiple et induit l'apoptose dépendante des caspases par le clivage de la caspase-3 et de la poly(ADP-ribose) polymérase . Les cibles moléculaires et les voies impliquées comprennent l'hyperacétylation des histones et la régulation négative du transducteur de signal et de l'activateur de la transcription 3 phosphorylé .

Applications De Recherche Scientifique

Applications in Cancer Research

The primary focus of BG45's application lies in oncology. Several studies have demonstrated its effectiveness against various cancer cell lines, particularly those resistant to conventional therapies. Key findings include:

- Inhibition of Cancer Cell Growth : this compound has shown significant efficacy in inhibiting the proliferation of multiple cancer cell lines by inducing cell cycle arrest and apoptosis.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound enhances their therapeutic efficacy, suggesting potential for combination therapies in resistant cancer types.

- Selectivity Profile : Compared to other HDAC inhibitors, this compound's unique selectivity for HDAC3 positions it as a promising candidate for targeted cancer treatments with potentially fewer side effects.

Applications in Neurodegenerative Diseases

Research has also explored the neuroprotective effects of this compound, particularly in models of Alzheimer's disease:

- Cognitive Improvement : In studies involving APP/PS1 transgenic mice, this compound treatment resulted in improved spatial memory and learning abilities. It upregulated synaptic proteins such as synaptotagmin-1 and neurofilament light chain, which are crucial for neuronal function .

- Restoration of Synaptic Proteins : this compound has been shown to alleviate reductions in postsynaptic proteins like PSD-95 and spinophilin caused by amyloid-beta aggregation, indicating its potential role in synaptic repair .

Comparative Analysis with Other Compounds

The following table summarizes the selectivity and potency of this compound compared to other notable HDAC inhibitors:

| Compound Name | Selectivity | IC50 (nM) | Notable Features |

|---|---|---|---|

| Vorinostat | Non-selective | 1000 | First FDA-approved HDAC inhibitor for cutaneous T-cell lymphoma. |

| Romidepsin | Selective for HDAC1/2 | 0.5 | Primarily used for peripheral T-cell lymphoma treatment. |

| Panobinostat | Pan-HDAC inhibitor | 20 | Effective against multiple myeloma but with significant side effects. |

| Belinostat | Broad-spectrum | 100-500 | Approved for treating relapsed or refractory peripheral T-cell lymphoma. |

| This compound | Selective for HDAC3 | 289 | Promising candidate for targeted cancer therapies with fewer side effects. |

Case Study 1: Cancer Cell Line Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including those resistant to standard treatments. The compound's ability to induce apoptosis was linked to its modulation of gene expression related to cell cycle regulation.

Case Study 2: Neuroprotective Effects in Alzheimer's Models

In a study using APP/PS1 transgenic mice, this compound administration resulted in improved cognitive function and increased expression levels of synapse-related proteins. The findings suggest that this compound may counteract cognitive decline associated with Alzheimer's disease through its action on histone deacetylases.

Mécanisme D'action

BG45 exerts its effects by inhibiting histone deacetylase 3, leading to the accumulation of acetylated histones. This results in changes in gene expression, which can induce apoptosis in cancer cells. The compound selectively targets multiple myeloma cells and induces caspase-dependent apoptosis through the cleavage of caspase-3 and poly (ADP-ribose) polymerase . The molecular targets and pathways involved include the hyperacetylation of histones and the downregulation of phosphorylated signal transducer and activator of transcription 3 .

Comparaison Avec Des Composés Similaires

BG45 est unique dans sa sélectivité envers la histone désacétylase 3 par rapport aux autres inhibiteurs de la histone désacétylase. Les composés similaires comprennent :

Vorinostat : Un inhibiteur pan-histone désacétylase avec une activité plus large mais une sélectivité moindre.

Romidepsin : Un autre inhibiteur de la histone désacétylase avec un mécanisme d'action et une spécificité de cible différents.

Panobinostat : Un inhibiteur puissant avec une activité contre plusieurs histone désacétylases mais avec des applications thérapeutiques différentes.

This compound se démarque par sa forte sélectivité pour la histone désacétylase 3, ce qui en fait un composé précieux pour la thérapie anticancéreuse ciblée .

Activité Biologique

BG45 is a novel compound classified as a Class I histone deacetylase (HDAC) inhibitor, which has garnered attention for its potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on neuronal health, and implications for cognitive function.

This compound functions primarily as an HDAC inhibitor, targeting class I HDACs, specifically HDAC1, HDAC2, and HDAC3. The inhibition of these enzymes is crucial because they play a significant role in regulating gene expression associated with neuroplasticity and memory formation. By inhibiting HDACs, this compound promotes the acetylation of histones and non-histone proteins, leading to enhanced transcription of genes involved in synaptic function and neuroprotection.

Effects on Neuronal Health

- Neuroprotection : Studies have shown that this compound significantly reduces neuronal loss and improves the health of dendritic spines in transgenic mouse models of AD. The compound was found to decrease amyloid-beta (Aβ) deposition in the cortex, which is a hallmark of AD pathology .

- Synaptic Protein Expression : Immunohistochemical analyses revealed that treatment with this compound increased the expression levels of several synapse-related proteins, including synaptotagmin-1 (SYT-1), growth-associated protein 43 (GAP-43), neurogranin (Ng), and synaptic vesicle glycoprotein 2A (SV2A) in the prefrontal cortex . This increase is indicative of enhanced synaptic plasticity.

- Dendritic Spine Recovery : Golgi-Cox staining demonstrated that this compound treatment led to a significant recovery in the number of dendritic spines compared to untreated transgenic mice, suggesting a reversal of synaptic loss associated with AD .

Cognitive Function Improvement

The impact of this compound on cognitive function was assessed using behavioral tests such as the Morris water maze. Results indicated that mice treated with this compound exhibited improved spatial learning and memory compared to control groups. Specifically:

- Escape Latency : Mice receiving this compound showed significantly reduced escape latency times during acquisition trials.

- Probe Test Performance : The time spent in the target quadrant and the number of platform crossings were notably higher in the this compound group, indicating enhanced memory retention .

Data Summary

| Parameter | Control Group | This compound Group | Significance |

|---|---|---|---|

| SYT-1 Expression | Low | High | p < 0.05 |

| GAP-43 Expression | Low | High | p < 0.01 |

| Number of Dendritic Spines | Reduced | Recovered | p < 0.05 |

| Escape Latency (seconds) | Higher | Lower | p < 0.001 |

| Time in Target Quadrant (seconds) | Lower | Higher | p < 0.01 |

Case Studies

In a notable study by Han et al. (2022), researchers investigated the neuroprotective effects of this compound in APP/PS1 transgenic mice. The findings highlighted that this compound not only mitigated cognitive impairments but also reduced phosphorylated tau levels, which are associated with neurodegeneration . This suggests that this compound may have dual benefits by addressing both Aβ accumulation and tau pathology.

Propriétés

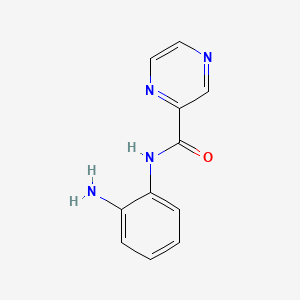

IUPAC Name |

N-(2-aminophenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWPVSNHKACEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926259-99-6 | |

| Record name | BG-45 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926259996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 926259-99-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BG-45 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12P6IK4ZUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.